molecular formula C7H15N7O4 B14285937 Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine

Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine

Cat. No.: B14285937
M. Wt: 261.24 g/mol
InChI Key: VLVCKLRDNPCREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine is a complex chemical compound that combines the properties of several distinct molecules Formaldehyde is a simple aldehyde, hydrogen peroxide is a common oxidizing agent, prop-2-enamide is an amide, and 1,3,5-triazine-2,4,6-triamine is a heterocyclic compound known for its applications in various fields

Preparation Methods

The synthesis of formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine involves multiple steps, each requiring specific reaction conditions:

Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions:

Common reagents include acids, bases, and catalysts such as palladium or platinum. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymerization reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a disinfectant.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of resins, adhesives, and coatings

Mechanism of Action

The mechanism of action of formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine involves several molecular targets and pathways:

    Formaldehyde: Reacts with nucleophilic groups in proteins and nucleic acids, leading to cross-linking and denaturation.

    Hydrogen Peroxide: Generates reactive oxygen species that cause oxidative damage to cellular components.

    Prop-2-enamide: Interacts with enzymes and proteins through its amide group.

    1,3,5-Triazine-2,4,6-triamine: Binds to specific receptors and enzymes, modulating their activity

Comparison with Similar Compounds

Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds:

    Formaldehyde: Similar to acetaldehyde but more reactive.

    Hydrogen Peroxide: Compared to other oxidizing agents like potassium permanganate.

    Prop-2-enamide: Similar to acrylamide but with different reactivity.

    1,3,5-Triazine-2,4,6-triamine: Compared to other triazines like cyanuric acid and melamine

These comparisons highlight the unique properties and applications of this compound.

Properties

Molecular Formula

C7H15N7O4

Molecular Weight

261.24 g/mol

IUPAC Name

formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C3H6N6.C3H5NO.CH2O.H2O2/c4-1-7-2(5)9-3(6)8-1;1-2-3(4)5;2*1-2/h(H6,4,5,6,7,8,9);2H,1H2,(H2,4,5);1H2;1-2H

InChI Key

VLVCKLRDNPCREQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N.C=O.C1(=NC(=NC(=N1)N)N)N.OO

Related CAS

125304-07-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.